molecular formula C4H9NO B6210228 O-(but-2-en-1-yl)hydroxylamine CAS No. 128351-46-2

O-(but-2-en-1-yl)hydroxylamine

Cat. No.: B6210228
CAS No.: 128351-46-2
M. Wt: 87.1
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Description

O-(but-2-en-1-yl)hydroxylamine (CAS 44427-27-2) is an aliphatic hydroxylamine derivative with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol . Its structure features a hydroxylamine group (-NH₂OH) substituted at the oxygen atom with a but-2-en-1-yl chain (CH₂CH=CHCH₂-), introducing unsaturation into the alkyl substituent.

Properties

CAS No.

128351-46-2

Molecular Formula

C4H9NO

Molecular Weight

87.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(but-2-en-1-yl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the base-mediated ring opening of epoxides with acetophenone oxime, followed by cleavage of the oxime with 2,4-dinitrophenylhydrazine in acidic media .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(but-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(but-2-en-1-yl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(but-2-en-1-yl)hydroxylamine involves its reactivity as an electrophilic aminating agent. It facilitates the formation of various bonds through nucleophilic attack on the electrophilic nitrogen atom. The molecular targets and pathways involved include the formation of stable intermediates that can undergo further transformations to yield desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxylamine Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between O-(but-2-en-1-yl)hydroxylamine and related compounds:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Structural Feature
Hydroxylamine H₃NO -H 33.03 Simplest hydroxylamine
O-Ethyl hydroxylamine C₂H₇NO -OCH₂CH₃ 77.08 Saturated alkyl chain
This compound C₄H₉NO -OCH₂CH=CHCH₂ 87.12 Unsaturated alkyl chain
O-(2-morpholinoethyl)hydroxylamine C₆H₁₄N₂O₂ -OCH₂CH₂N(morpholine) 146.19 Polar, heterocyclic substituent

Key Observations :

  • Bulkier substituents, such as the morpholinoethyl group, significantly increase molecular weight and polarity, impacting solubility and reactivity .

Reactivity and Thermal Stability

Hydroxylamine (H₂NOH) :
  • Exhibits mutagenic activity by binding to DNA and reducing its thermal transition midpoint (Tm), likely through covalent modification of nucleic acid bases .
  • Thermal stability in aqueous solutions is moderate but decreases in the presence of metal contaminants (e.g., carbon steel or titanium) .
O-Ethyl Hydroxylamine :
  • Higher thermal stability than unsubstituted hydroxylamine due to the electron-donating ethyl group stabilizing the molecule .
This compound :
  • The vinyl group may render it susceptible to addition reactions (e.g., Michael addition) or polymerization under elevated temperatures, suggesting lower thermal stability compared to saturated derivatives .
  • No direct data on DNA interactions are available, but its aliphatic substituent likely reduces binding affinity compared to aromatic amines like 2-amino-1-naphthol .
O-(2-morpholinoethyl)hydroxylamine :
  • Used in reductive amination protocols due to the electron-rich morpholino group enhancing nucleophilicity .

Critical Analysis of Research Findings

  • Thermal Behavior : The unsaturated substituent in this compound likely reduces thermal stability compared to hydroxylamine salts (e.g., hydrochloride or sulfate derivatives) . However, direct calorimetric studies are lacking.
  • Reactivity : The vinyl group may enable unique reactivity in cycloaddition or cross-coupling reactions, distinguishing it from saturated analogs. This property could be leveraged in organic synthesis .
  • Biological Potential: Structural parallels to O-ethyl hydroxylamine suggest possible antimicrobial or enzyme-inhibitory activity, but empirical studies are needed .

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